VY-3-135
Overview
Description
VY-3-135 is a potent, orally active, and stable inhibitor of acetyl-coenzyme A synthetase 2 (ACSS2). It is known for its specificity towards ACSS2 among the acetyl-coenzyme A synthetase family of enzymes, without inhibiting ACSS1 or ACSS3 . This compound has shown significant potential in the research of breast cancer due to its ability to inhibit ACSS2-dependent fatty acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VY-3-135 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and processes to ensure the purity and yield of the compound. The production process is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: VY-3-135 primarily undergoes inhibition reactions where it acts as a transition-state mimetic to block ACSS2 activity . It does not undergo significant oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and specific temperature and pressure conditions .
Major Products: The major product formed from the reactions involving this compound is the inhibited form of ACSS2, which leads to the suppression of fatty acid metabolism in cancer cells .
Scientific Research Applications
VY-3-135 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of ACSS2 and its effects on fatty acid metabolism . In biology and medicine, this compound is used in cancer research, particularly in the study of breast cancer, where it has shown potential in inhibiting tumor growth . In the industry, this compound is used in the development of new therapeutic agents targeting ACSS2 .
Mechanism of Action
VY-3-135 exerts its effects by inhibiting the activity of ACSS2, an enzyme that converts acetate to acetyl-coenzyme A (acetyl-CoA). This inhibition disrupts the fatty acid metabolism in cancer cells, leading to the suppression of tumor growth . The molecular targets of this compound include the active site of ACSS2, where it mimics the transition state of the enzyme’s natural substrate .
Comparison with Similar Compounds
Similar Compounds:
- VY-3-249: Another ACSS2 inhibitor, but less potent and stable compared to VY-3-135 .
- FASN-in-1: An inhibitor of fatty acid synthase, which also affects fatty acid metabolism but through a different pathway .
Uniqueness: This compound is unique due to its high specificity and potency towards ACSS2, without affecting other acetyl-coenzyme A synthetase family members like ACSS1 and ACSS3 . This specificity makes it a valuable tool in cancer research, particularly in the study of breast cancer .
Biological Activity
VY-3-135 is a novel compound developed as a potent inhibitor of acetyl-CoA synthetase 2 (ACSS2), which plays a significant role in cellular metabolism, particularly in cancer cells. This compound is a derivative of VY-3-249 and has shown enhanced potency and stability, making it a promising candidate for therapeutic applications, especially in oncology.
This compound targets ACSS2, which is crucial for converting acetate to acetyl-CoA, a vital metabolite in various biosynthetic pathways. In cancer cells, particularly under conditions of hypoxia or aerobic glycolysis (the Warburg effect), the demand for acetyl-CoA increases. By inhibiting ACSS2, this compound disrupts this metabolic adaptation, potentially leading to reduced tumor growth and survival.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits low nanomolar inhibitory activity against ACSS2 in various cancer cell lines. The compound was synthesized and tested under controlled conditions to evaluate its efficacy:
- Cell Lines Tested : Various breast cancer cell lines including Hs578t.
- Assay Conditions : Cells were cultured in DMEM/F-12 supplemented with fetal bovine serum and other nutrients.
Table 1: Inhibitory Activity of this compound on ACSS2
Cell Line | IC50 (nM) | Treatment Duration | Notes |
---|---|---|---|
Hs578t | <10 | 24 hours | Significant inhibition observed |
MDA-MB-231 | <15 | 24 hours | Comparable to VY-3-249 |
T47D | <20 | 24 hours | Effective under hypoxic conditions |
Pharmacokinetics
Pharmacokinetic studies were conducted using CD-1 mice to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Various administration routes were tested:
- Oral Gavage : 30 mg/kg
- Intravenous Injection : 2 mg/kg
- Intraperitoneal Injection : 10 mg/kg
Blood samples were collected at different time points for analysis using LC-MS, revealing favorable pharmacokinetic profiles with adequate bioavailability.
Table 2: Pharmacokinetic Data for this compound
Administration Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) |
---|---|---|---|
Oral | 1.5 | 1.5 | 4 |
Intravenous | 5.0 | 0.5 | 2 |
Intraperitoneal | 3.0 | 1.0 | 3 |
Efficacy in Tumor Models
Recent studies have highlighted the potential of this compound in preclinical tumor models. For example, treatment with this compound in xenograft models of breast cancer resulted in significant tumor regression compared to control groups.
Case Study Summary:
- Model Used : MDA-MB-231 xenograft in immunocompromised mice.
- Dosage : Administered via intraperitoneal injection at 10 mg/kg.
- Results :
- Tumor volume reduction by approximately 60% after two weeks of treatment.
- Enhanced survival rates observed in treated groups.
Safety Profile
The safety profile of this compound was evaluated through comprehensive toxicology studies, which indicated no significant adverse effects at therapeutic doses.
Properties
IUPAC Name |
3-ethyl-2-[hydroxy(diphenyl)methyl]-N-[(2R)-2-hydroxypropyl]benzimidazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-3-29-23-16-19(24(31)27-17-18(2)30)14-15-22(23)28-25(29)26(32,20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-16,18,30,32H,3,17H2,1-2H3,(H,27,31)/t18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPYOTKTDCLZHR-GOSISDBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(=O)NCC(C)O)N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=CC(=C2)C(=O)NC[C@@H](C)O)N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.